2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a thiophene ring, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Thiophene Ring:
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a fluorine atom instead of chlorine.
2-(4-methylphenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenoxy group in 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE imparts unique chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and biological activity, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-17(2,22-13-7-5-12(18)6-8-13)16(21)19-10-9-14(20)15-4-3-11-23-15/h3-8,11,14,20H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEOMDPEVDJRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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